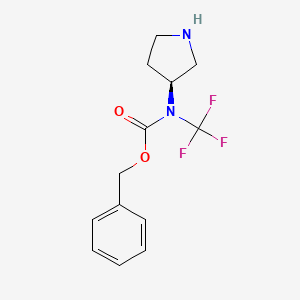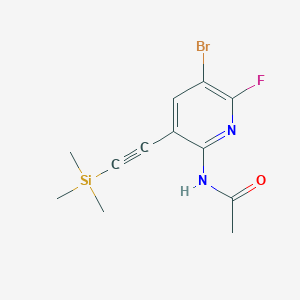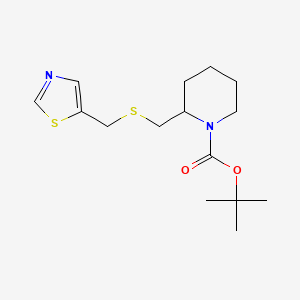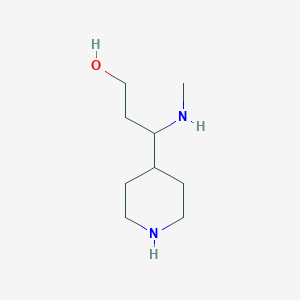
3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde is a chemical compound with the molecular formula C13H6F5NO2 and a molecular weight of 303.18 g/mol . This compound is characterized by the presence of difluoro and trifluoromethyl groups attached to a pyridine ring, which is further connected to a benzaldehyde moiety through an ether linkage
Vorbereitungsmethoden
The synthesis of 3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde involves several steps. One common method includes the reaction of 3,5-difluorobenzaldehyde with 2-(trifluoromethyl)pyridin-4-ol in the presence of a suitable base and solvent . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde undergoes various types of chemical reactions, including:
Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors . The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Vergleich Mit ähnlichen Verbindungen
3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde can be compared with other similar compounds, such as:
3,5-Dichloro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
3,5-Difluoro-4-((2-(methyl)pyridin-4-yl)oxy)benzaldehyde: The absence of the trifluoromethyl group can lead to differences in lipophilicity and metabolic stability.
The uniqueness of this compound lies in its combination of difluoro and trifluoromethyl groups, which impart distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H6F5NO2 |
|---|---|
Molekulargewicht |
303.18 g/mol |
IUPAC-Name |
3,5-difluoro-4-[2-(trifluoromethyl)pyridin-4-yl]oxybenzaldehyde |
InChI |
InChI=1S/C13H6F5NO2/c14-9-3-7(6-20)4-10(15)12(9)21-8-1-2-19-11(5-8)13(16,17)18/h1-6H |
InChI-Schlüssel |
RVAVWRRHYAUVKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1OC2=C(C=C(C=C2F)C=O)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Amino-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13967578.png)
![2-[[3,5-Difluoro-2-(2-hydroxy-5-methanehydrazonoylphenoxy)-6-[3-(1-methyl-4,5-dihydroimidazol-2-yl)phenoxy]pyridin-4-yl]-methylamino]acetic acid](/img/structure/B13967586.png)
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]-](/img/structure/B13967589.png)





![Methyl (4-chloro-5-(pyridin-2-ylmethyl)-5H-pyrrolo[3,2-D]pyrimidin-2-YL)carbamate](/img/structure/B13967640.png)
